3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine
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Overview
Description
3-Chloro-N~2~,N~2~-dimethylaniline is a chemical compound with the molecular formula C8H10ClN . It is also known by other names such as Benzenamine, 3-chloro-N~2~,N~2~-dimethyl- .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N~2~,N~2~-dimethylaniline consists of a benzene ring with a chlorine atom and a dimethylamine group attached to it .Physical and Chemical Properties Analysis
3-Chloro-N~2~,N~2~-dimethylaniline is a hydrochloride salt with a molecular weight of 192.09 . It is a powder at room temperature .Scientific Research Applications
Weed Control in Azaleas
Frank and Beste (1984) investigated the effectiveness of prodiamine, a chemical structurally related to 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine, in controlling weeds in azaleas. They found that two annual applications of prodiamine effectively controlled 80% of weeds in several cultivars of azaleas, highlighting its potential as a weed control agent in horticulture (Frank & Beste, 1984).
Structural Characterization of Chemical Compounds
In 2011, Närhi et al. conducted a study focusing on the synthesis and structural characterization of chemical compounds similar in structure to 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine. They prepared specific dichloride and dibromide compounds and analyzed their structures using single-crystal X-ray diffraction. This research contributes to the understanding of the molecular structures of such compounds (Närhi et al., 2011).
Synthesis and Application in Medicinal Chemistry
Schertl et al. (2001) explored the synthesis of certain compounds structurally related to 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine and evaluated their estrogenic/antiestrogenic properties. This research is particularly relevant in the context of developing new therapeutic agents for the treatment of hormone-sensitive breast cancer, demonstrating the potential medicinal applications of such compounds (Schertl et al., 2001).
Chemical Derivatization of Electrode Surfaces
Buchanan et al. (1983) conducted research on the chemical derivatization of electrode surfaces with derivatives of N,N,N′,N′-tetraalkyl-1,4-benzenediamine, a compound structurally related to 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine. Their study focused on synthesizing and using these derivatives to modify electrode surfaces, potentially enhancing the electrodes' performance in various electrochemical applications (Buchanan et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-2-N,2-N-dipropylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-3-8-15(9-4-2)12-10(13)6-5-7-11(12)14/h5-7H,3-4,8-9,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRACGRDYVYVAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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